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Compound of Interest

Compound Name: LDR102

Cat. No.: B15543129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of LDR102, a potent and selective

inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). LDR102, also

identified as Compound 19h in preclinical development, has emerged as a significant tool for

cancer research and a potential therapeutic agent, particularly in the context of triple-negative

breast cancer (TNBC). This guide details its chemical structure, physicochemical properties,

mechanism of action, and the experimental methodologies used for its characterization.

Core Chemical and Physical Properties
LDR102 is a complex heterocyclic molecule designed for high-affinity binding to the ROR1

pseudokinase domain. Its identity and core properties are summarized below.
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Property Value Source

IUPAC Name

3-((1H-pyrazolo[3,4-b]pyridin-

4-yl)ethynyl)-N-(3-(4-

(methoxymethoxy)phenyl)-1-

methyl-1H-indol-6-yl)-4-

methylbenzamide

Synonyms
LDR-102, LDR 102,

Compound 19h

Molecular Formula C₃₃H₂₇N₅O₃

Molecular Weight 541.61 g/mol

Exact Mass 541.2114

CAS Number 3053223-31-4

InChI Key
JOSUWBQNUKVUJH-

UHFFFAOYSA-N

Biological Activity and Mechanism of Action
LDR102 functions as a selective inhibitor of ROR1, a pseudokinase that is overexpressed in

various hematological and solid tumors but shows minimal expression in healthy adult tissues.

ROR1 is a key component of the non-canonical Wnt signaling pathway and plays a crucial role

in cancer cell proliferation, survival, and migration.

In Vitro Potency and Selectivity
LDR102 demonstrates high potency against the ROR1 receptor and inhibits the proliferation of

ROR1-expressing cancer cell lines.
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Assay Type Target/Cell Line Value Source

Binding Affinity (Kᵢ) ROR1 0.10 µM

Enzymatic Inhibition

(IC₅₀)
ROR1 324.6 nM

Cell Proliferation

(IC₅₀)
H1975 (NSCLC) 0.36 µM

Cell Proliferation

(IC₅₀)
MDA-MB-231 (TNBC) 0.47 µM

Cell Proliferation

(IC₅₀)
A549 (NSCLC) 1.37 µM

ROR1 Signaling Pathway Inhibition
ROR1, upon activation by its ligand Wnt5a, initiates a signaling cascade that promotes

oncogenesis. It lacks intrinsic catalytic activity but functions as a scaffold, activating

downstream pathways critical for cancer cell survival and proliferation. LDR102 inhibits these

downstream signaling events by binding to ROR1. The key affected pathways include

PI3K/AKT, MAPK/ERK, and NF-κB.
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ROR1 Signaling Pathway and LDR102 Inhibition.

Experimental Protocols
The characterization of LDR102 involves standard biochemical and cell-based assays. The

following sections detail representative methodologies.

ROR1 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of LDR102 to inhibit ROR1 activity directly.
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1. Prepare Assay Plate
- Add ROR1 Enzyme
- Add Kinase Buffer

2. Compound Addition
Add serial dilutions of LDR102

(or DMSO control)

3. Initiate Reaction
Add ATP and Substrate
(e.g., Poly-Glu,Tyr 4:1)

4. Incubation
Incubate at 30°C for 60 min

5. Detection
Add detection reagent (e.g., ADP-Glo)

Measure luminescence

6. Data Analysis
Calculate % inhibition
Determine IC₅₀ value

Click to download full resolution via product page

Workflow for a typical ROR1 biochemical kinase assay.

Methodology:

Reagents: Recombinant human ROR1 enzyme, kinase assay buffer (e.g., Tris-HCl, MgCl₂,

DTT), ATP, and a suitable substrate.
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Procedure:

The ROR1 enzyme is pre-incubated with varying concentrations of LDR102 (typically in

DMSO) in a 96- or 384-well plate.

The kinase reaction is initiated by adding a mixture of ATP and the substrate.

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled

temperature (e.g., 30°C).

The reaction is stopped, and the amount of product (e.g., ADP) or remaining substrate is

quantified using a detection reagent. Luminescence or fluorescence is measured with a

plate reader.

Analysis: The signal is converted to percent inhibition relative to a DMSO control, and the

IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT-based)
This assay measures the effect of LDR102 on the metabolic activity of cancer cells, which

serves as an indicator of cell viability and proliferation.

Methodology:

Cell Culture: Cancer cell lines (e.g., MDA-MB-231, H1975) are seeded in 96-well plates and

allowed to adhere overnight.

Treatment: Cells are treated with a range of concentrations of LDR102 for a specified period

(e.g., 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well. Metabolically active cells reduce the yellow MTT to purple formazan

crystals.

Solubilization: After incubation (e.g., 4 hours), a solubilizing agent (e.g., DMSO or a

detergent solution) is added to dissolve the formazan crystals.
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Measurement: The absorbance of the resulting purple solution is measured using a

spectrophotometer at a wavelength of approximately 570 nm.

Analysis: Absorbance values are normalized to untreated control cells to calculate the

percentage of cell viability. The IC₅₀ value, the concentration at which 50% of cell growth is

inhibited, is then calculated.

Pharmacokinetics
Preclinical studies have indicated that LDR102 possesses favorable pharmacokinetic

properties. While detailed data from peer-reviewed sources is pending, vendor information

suggests good characteristics in rat models, indicating potential for oral bioavailability and in

vivo efficacy.

Conclusion
LDR102 is a well-characterized, potent, and selective ROR1 inhibitor with demonstrated anti-

proliferative activity in cancer cell lines. Its defined mechanism of action, targeting a key

oncogenic pathway, makes it an invaluable research tool for studying ROR1 biology and a

promising candidate for further therapeutic development against ROR1-expressing

malignancies.

To cite this document: BenchChem. [LDR102: A Technical Guide to a Novel ROR1 Inhibitor].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15543129#ldr102-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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